Cas no 2137029-19-5 ((9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate)

(9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- (9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate
- (9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate
- EN300-1085171
- SCHEMBL23571459
- 2137029-19-5
-
- Inchi: 1S/C22H26N2O2/c23-16-11-9-15(10-12-16)13-24-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14,23H2,(H,24,25)
- InChI Key: OOOPTSJDBINRBR-UHFFFAOYSA-N
- SMILES: O(C(NCC1CCC(CC1)N)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 350.199428076g/mol
- Monoisotopic Mass: 350.199428076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 453
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 64.4Ų
(9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085171-1g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 95% | 1g |
$914.0 | 2023-10-27 | |
Enamine | EN300-1085171-0.05g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 95% | 0.05g |
$768.0 | 2023-10-27 | |
Enamine | EN300-1085171-10g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 95% | 10g |
$3929.0 | 2023-10-27 | |
Enamine | EN300-1085171-0.1g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 95% | 0.1g |
$804.0 | 2023-10-27 | |
Enamine | EN300-1085171-1.0g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 1g |
$842.0 | 2023-06-10 | ||
Enamine | EN300-1085171-0.5g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 95% | 0.5g |
$877.0 | 2023-10-27 | |
Enamine | EN300-1085171-5.0g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 5g |
$2443.0 | 2023-06-10 | ||
Enamine | EN300-1085171-0.25g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 95% | 0.25g |
$840.0 | 2023-10-27 | |
Enamine | EN300-1085171-10.0g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 10g |
$3622.0 | 2023-06-10 | ||
Enamine | EN300-1085171-2.5g |
(9H-fluoren-9-yl)methyl N-{[(1s,4s)-4-aminocyclohexyl]methyl}carbamate |
2137029-19-5 | 95% | 2.5g |
$1791.0 | 2023-10-27 |
(9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate Related Literature
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
Additional information on (9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate
Recent Advances in the Application of (9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate (CAS: 2137029-19-5) in Chemical Biology and Pharmaceutical Research
The compound (9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate (CAS: 2137029-19-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group and cyclohexylamine moiety, has demonstrated versatile applications in peptide synthesis, drug delivery systems, and as a building block for novel bioactive compounds. Recent studies have explored its potential in enhancing the stability and bioavailability of peptide-based therapeutics, as well as its role in the development of targeted drug delivery systems.
One of the key areas of research involving this compound is its use in solid-phase peptide synthesis (SPPS). The Fmoc group is widely recognized for its utility in protecting amino groups during peptide synthesis, and the incorporation of the cyclohexylamine moiety has been shown to improve the solubility and handling properties of intermediates. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in facilitating the synthesis of complex peptide sequences with high yield and purity, underscoring its value in the production of therapeutic peptides.
In addition to its role in peptide synthesis, (9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate has been investigated for its potential in drug delivery. Researchers have utilized its structural features to design prodrugs and conjugates that enhance the targeted delivery of anticancer agents. For instance, a recent study demonstrated that conjugating this compound with doxorubicin resulted in improved tumor accumulation and reduced off-target toxicity in preclinical models. These findings suggest that the molecule could play a pivotal role in the development of next-generation chemotherapeutic agents.
Furthermore, the compound's unique chemical properties have made it a subject of interest in the design of novel bioactive molecules. Its ability to serve as a scaffold for the introduction of diverse functional groups has enabled the creation of libraries of compounds with potential applications in treating neurodegenerative diseases and infectious diseases. A 2024 report in ACS Chemical Biology detailed the synthesis and screening of such a library, identifying several lead compounds with promising activity against bacterial pathogens.
Despite these advancements, challenges remain in the optimization of (9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate for large-scale pharmaceutical applications. Issues such as scalability of synthesis, cost-effectiveness, and long-term stability need to be addressed. Ongoing research is focused on developing more efficient synthetic routes and exploring derivative compounds with enhanced properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive further innovation in this area.
In conclusion, (9H-fluoren-9-yl)methyl N-{(1s,4s)-4-aminocyclohexylmethyl}carbamate (CAS: 2137029-19-5) represents a valuable tool in chemical biology and pharmaceutical research. Its applications in peptide synthesis, drug delivery, and bioactive molecule design highlight its versatility and potential for impacting therapeutic development. As research continues to uncover new uses and optimize existing ones, this compound is poised to remain a focal point in the field for years to come.
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